molecular formula C18H12BrN3O4 B3967157 5-bromo-N-{4-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide

5-bromo-N-{4-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide

Cat. No. B3967157
M. Wt: 414.2 g/mol
InChI Key: IBAREFOJLDUWFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-{4-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is a furan derivative that has shown promising results in various studies, making it a subject of interest for researchers in different fields.

Mechanism of Action

The mechanism of action of 5-bromo-N-{4-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, cancer, and bacterial growth.
Biochemical and Physiological Effects
Studies have shown that this compound has significant biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. It has also been shown to induce apoptosis in cancer cells and inhibit bacterial growth.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-bromo-N-{4-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide in lab experiments is its high degree of purity and yield. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations is its potential toxicity, which requires careful handling and use in lab experiments.

Future Directions

There are several future directions for the study of 5-bromo-N-{4-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide. One area of interest is its potential as an anti-inflammatory agent for the treatment of various inflammatory diseases. Another area of study is its potential as an anti-cancer agent, particularly in the treatment of breast cancer. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Conclusion
This compound is a chemical compound that has shown promising results in various studies. Its potential applications in scientific research are wide-ranging, including as an anti-inflammatory, anti-cancer, and anti-bacterial agent. Although there are limitations to its use in lab experiments, further research is needed to fully understand its potential and how it can be used to benefit scientific research.

Scientific Research Applications

5-bromo-N-{4-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide has been extensively studied for its potential applications in scientific research. It has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential to treat neurodegenerative diseases and as an analgesic.

properties

IUPAC Name

5-bromo-N-[4-[5-(2-methylfuran-3-yl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3O4/c1-10-13(8-9-24-10)18-21-16(22-26-18)11-2-4-12(5-3-11)20-17(23)14-6-7-15(19)25-14/h2-9H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAREFOJLDUWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-bromo-N-{4-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide
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5-bromo-N-{4-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide
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5-bromo-N-{4-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide
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5-bromo-N-{4-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide
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5-bromo-N-{4-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide
Reactant of Route 6
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5-bromo-N-{4-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide

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